(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1H-1,2,4-triazol-5-yl sulfide
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Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1H-1,2,4-triazol-5-yl sulfide is an organic compound belonging to the class of oxadiazoles and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1H-1,2,4-triazol-5-yl sulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with appropriate alkyl halides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of acyl hydrazides with carbon disulfide or other suitable reagents.
Coupling of the Triazole and Oxadiazole Rings: The final step involves the coupling of the triazole and oxadiazole rings through a sulfanyl-methyl linkage, which can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1H-1,2,4-triazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1H-1,2,4-triazol-5-yl sulfide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: The compound can be used in the development of advanced materials such as polymers, coatings, and sensors due to its unique structural properties.
Agrochemicals: The compound can be utilized as a pesticide or herbicide, providing protection against pests and weeds in agricultural settings.
Biological Research: The compound can be used as a probe or tool in biological research to study enzyme activity, protein interactions, and cellular processes.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1H-1,2,4-triazol-5-yl sulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of enzymes such as xanthine oxidase or carbonic anhydrase.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. By binding to specific targets, it can alter the activity of these pathways and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of an oxadiazole ring.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound contains a thiol group and is structurally related to the triazole ring in the target compound.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound contains a triazole ring and is used in medicinal chemistry for its biological activity.
Uniqueness
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1H-1,2,4-triazol-5-yl sulfide is unique due to its combination of a triazole ring, oxadiazole ring, and sulfanyl-methyl linkage This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
915890-71-0 |
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Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29g/mol |
IUPAC Name |
2-phenyl-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9N5OS/c1-2-4-8(5-3-1)10-15-14-9(17-10)6-18-11-12-7-13-16-11/h1-5,7H,6H2,(H,12,13,16) |
InChI Key |
AOEDCVQDFZBLAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC=NN3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC=NN3 |
Origin of Product |
United States |
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